molecular formula C10H19NO2 B13172387 1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid

1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid

Cat. No.: B13172387
M. Wt: 185.26 g/mol
InChI Key: ZMTVCOCWDJLGBX-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by a cyclohexane ring substituted with an aminomethyl group and an ethyl group at the 1 and 3 positions, respectively, and a carboxylic acid group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . The reaction is typically carried out in a suitable solvent such as ethanol or methanol, with ammonia as a reactant .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid is not fully understood. it is known to interact with voltage-gated calcium channels in cortical neurons, inhibiting excitatory neuron activity . This interaction is believed to contribute to its analgesic and anticonvulsant effects. The compound does not modify GABAA or GABAB radioligand binding and is not converted metabolically into GABA or a GABA agonist .

Comparison with Similar Compounds

1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-(aminomethyl)-3-ethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-2-8-4-3-5-10(6-8,7-11)9(12)13/h8H,2-7,11H2,1H3,(H,12,13)

InChI Key

ZMTVCOCWDJLGBX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)(CN)C(=O)O

Origin of Product

United States

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